9-Demethoxymitragynine is structurally identical to mitragynine but without the methoxy group (-OCH₃) at the C-9 position of the indole ring [1] [2]. This single change has a profound impact on its interaction with opioid receptors.
The table below summarizes the known and inferred pharmacological profiles of key Mitragyna alkaloids based on the search results, which primarily feature data for the closely related compound corynantheidine.
| Compound | 9-Position Substituent | Opioid Receptor Activity | Key Experimental Findings |
|---|---|---|---|
| Mitragynine | Methoxy (-OCH₃) | Agonist (partial/full, MOR-preferential) [3] [4] | Analgesic; reverses morphine-inhibited twitch contraction [1] [2]. |
| This compound (9-Demethoxy Analogue) | Hydrogen (-H) | Antagonist [1] [2] | Did not exhibit opioid agonistic activity [1] [2]. |
| 9-Demethoxymitragynine (Inferred Profile) | Hydrogen (-H) | Antagonist (Inferred) | N/A (Direct experimental data not available in search results) |
This structure-activity relationship highlights the critical role of the 9-methoxy group for conferring opioid agonist activity in the mitragynine scaffold [1] [2]. Its replacement even with slightly larger groups, such as ethoxy or acetoxy, significantly reduces or abolishes agonist activity [1].
The following diagram illustrates the critical structural difference between mitragynine and 9-demethoxymitragynine, and the profound pharmacological consequence of this change.
Diagram: The presence or absence of the 9-methoxy group is a critical structural determinant that switches the compound's activity from agonist to antagonist.
The transformation from agonist to antagonist via the removal of the 9-methoxy group makes 9-demethoxymitragynine and this compound valuable research tools.
It is important to note the key limitation of this analysis:
| Matrix / Source | This compound Concentration (% w/w, unless noted) | Analytical Method & Key Context |
|---|---|---|
| Kratom Leaves & Extracts [1] | 0.01% - 2.8% (in alkaloid-rich fractions) | Validated multi-alkaloid UPLC-MS/MS method. Indicates it is a consistent minor component [1]. |
| US Commercial Products [1] | Mean of ~0.05% (survey of 341 products) | Broad market survey. Confirms it is a trace constituent in finished products [1]. |
| Specific Product Analysis [2] | ~0.02% - 1.16% (across various retail formulations) | Analyses of commercial preparations, including alkaloid-enriched fractions and teas [2]. |
For accurate identification and quantification, researchers rely on validated analytical methods.
The concentration of this compound and other alkaloids in kratom is not static and is influenced by several factors, which is critical for designing reproducible experiments.
While your focus is on natural occurrence, the pharmacological profile of this compound is relevant for drug development.
For a practical perspective, the following diagram outlines a generalized experimental workflow for quantifying this compound in kratom, based on the methodologies cited.
The workflow involves sample preparation of kratom plant material or products, followed by solvent extraction and analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which is the standard for sensitive and specific quantification [1] [3].
The following tables summarize the comprehensive binding and functional data for corynantheidine across key molecular targets.
Table 1: Primary Receptor Binding Affinity (Ki in nM)
| Receptor Type | Subtype | Binding Affinity (Ki, nM) | Notes |
|---|---|---|---|
| Opioid | μ-opioid (MOR, human) | 118 ± 11.8 [1] | Partial agonist [2] |
| μ-opioid (MOR, mouse) | 57.1 ± 8.3 [3] | - | |
| κ-opioid (KOR, human) | 1,910 ± 45.0 [1] | Weak/Negligible affinity | |
| δ-opioid (DOR) | >10,000 [4] | Not significant | |
| Adrenergic | α1D | 41.7 ± 4.7 [1] [3] | Highest affinity target |
| α2A | ~74 [3] [4] | - | |
| Other CNS Targets | NMDA | ~83 [3] [4] | Antagonist activity presumed |
Table 2: Functional Activity at Key Receptors
| Receptor | Assay Type | Result | Interpretation |
|---|---|---|---|
| μ-opioid (MOR) | [³⁵S]GTPγS (Mouse) | Emax ~74% of DAMGO [3] | Partial Agonist |
| BRET Gi-1 (Human) | EC₅₀ = 67.2 nM; Emax = 37.2% [4] | Partial Agonist | |
| β-arrestin-2 Recruitment | Not detected (<20%) [4] | G-protein Bias | |
| μ-opioid (In Vivo) | Antinociception (i.c.v. mouse) | MOR-dependent effect [4] | Central Mediation |
To ensure reproducibility and critical evaluation of the data, here are the methodologies for key experiments cited.
This protocol is used to generate the binding affinity (Ki) values shown in Table 1 [5] [6].
This protocol assesses G-protein activation, confirming this compound's partial agonist efficacy at MOR [5].
This protocol is key to identifying this compound's biased signaling properties [4].
The following diagram illustrates this compound's biased signaling at the MOR and its primary experimental characterization workflow.
This compound's biased MOR signaling and key experimental methods to characterize its polypharmacology.
This compound's receptor profile presents several compelling implications for drug discovery:
The table below summarizes key in vitro data that define corynantheidine's activity at the MOR.
| Parameter | Value / Finding | Experimental Context |
|---|---|---|
| Receptor Affinity (Ki) | Not explicitly stated for MOR | Mouse opioid receptor binding assays [1] |
| Functional Activity | Partial Agonist [1] | [³⁵S]GTPγS binding assay (G-protein activation) [1] |
| G-protein Signaling | Partial Agonist [1] | BRET-based Gi-1 activation in HEK293 cells [1] |
| β-arrestin-2 Recruitment | Not Recruited [1] | BRET-based assay in HEK293 cells [1] |
| In Vivo Antinociception | Active [1] | Mouse tail withdrawal assay, mediated by MOR [1] |
For context, the table below compares this compound with other notable kratom alkaloids.
| Alkaloid | MOR Functional Activity | β-arrestin-2 Recruitment | Key Characteristics |
|---|---|---|---|
| This compound | Partial Agonist [1] | Not Recruited [1] | First minor alkaloid from kratom identified as an MOR partial agonist [1]. |
| Mitragynine | Agonist [2] | Not Reported | Main alkaloid in kratom; agonist in guinea-pig ileum [2]. |
| 7-Hydroxymitragynine | Potent Agonist [2] | Not Reported | A key analgesic metabolite; potent agonist in vitro and in vivo [2]. |
| Mitragynine Pseudoindoxyl | Potent Agonist [3] [4] | Not Recruited [3] | Mixed MOR agonist / DOR antagonist; does not recruit β-arrestin-2 [3]. |
The characterization of this compound's partial agonism relies on established in vitro and in vivo protocols.
This protocol measures a compound's affinity for the MOR [5].
This assay measures the activation of G-proteins, a key downstream signaling event [5].
This tests the analgesic effect in a living organism.
The diagram below illustrates the core signaling pathways of the µ-opioid receptor, highlighting where partial and biased agonists like this compound may act differently from traditional opioids.
Diagram of MOR signaling pathways and agonist actions.
This compound's profile as a partial MOR agonist with a lack of β-arrestin-2 recruitment suggests a high potential for a improved therapeutic profile [1]. This is a key focus in modern opioid pharmacology aimed at separating analgesic effects from adverse side effects.
Future research should prioritize:
| Receptor | Binding Affinity (Ki) | Functional Activity | Notes / Experimental System |
|---|---|---|---|
| α1D Adrenergic | 41.7 ± 4.7 nM [1] | Antagonist [1] | Higher affinity than for opioid receptors; human receptors. |
| μ-Opioid (MOR) | 118 ± 12 nM (Human) [1] [2] | Partial Agonist [1] [3] | Efficacy (Emax) ~37-74% relative to standard agonists. |
| μ-Opioid (MOR) | 57.1 ± 8.3 nM (Mouse) [1] | Partial Agonist [3] | - |
| κ-Opioid (KOR) | 1,210 ± 90 nM [2] | Weak/Not Signif. [1] | Much weaker than MOR affinity. |
| δ-Opioid (DOR) | >10,000 nM [2] | Negligible [1] | - |
| 5-HT (Serotonin) | Micromolar range [1] | Displacement observed [4] | Broader polypharmacology at higher concentrations. |
This dual receptor interaction suggests that this compound's overall physiological effects result from a combination of opioid and adrenergic activity [1] [2].
The primary data on this compound's receptor interactions are generated through standardized pharmacological techniques.
The α1D-adrenergic receptor (ADRA1D) is a Gq/11-coupled protein that activates phospholipase C (PLC), leading to production of inositol trisphosphate (IP3) and diacylglycerol (DAG) upon activation [5].
Alpha-1D adrenergic receptor signaling pathway via Gq/11 coupling.
This compound acts as an α1D adrenergic receptor antagonist [1]. This mechanism is leveraged in research using the selective α1D antagonist BMY 7378 to protect against hyperglycemia-induced mitochondrial dysfunction and blood-retinal barrier breakdown in diabetic retinopathy models [5].
This compound's high α1D affinity may contribute to kratom's overall effect profile by modulating cardiovascular tone or stress responses, potentially differentiating it from classical opioids [1]. The combination of MOR partial agonism and α1D adrenergic antagonism presents a unique polypharmacological profile that may be valuable for probing receptor function or designing new therapeutic agents [3].
Substantial knowledge gaps remain, as most data are from in vitro or rodent models, with human pharmacokinetic, safety, and efficacy studies still lacking [1]. This compound is also a potent CYP2D6 inhibitor, indicating a significant potential for drug-drug interactions that requires further investigation [1].
Corynantheidine is a minor indole alkaloid found in Mitragyna speciosa (kratom) that has garnered significant research interest due to its complex and potentially valuable pharmacological profile. Unlike the major kratom alkaloid mitragynine, this compound exhibits a unique receptor binding pattern characterized by functional μ-opioid receptor (MOR) antagonism alongside high affinity for α-adrenergic receptors, particularly the α1D subtype [1] [2]. This dual pharmacology suggests this compound may contribute to kratom's overall effects by modulating both opioid and adrenergic pathways, potentially explaining its hypothesized role in mitigating opioid withdrawal symptoms [1] [3].
A critical aspect of understanding this compound's pharmacological effects lies in characterizing its blood-brain barrier (BBB) penetration and subsequent regional brain distribution. Preclinical studies have confirmed that this compound reaches pharmacologically relevant concentrations in the brain, with particular accumulation in specific brain regions associated with opioid signaling and cognitive function [1]. This guide provides a comprehensive technical overview of this compound's brain distribution patterns, quantitative analytical methods for its detection, and implications for drug development.
The foundational evidence for this compound's brain distribution comes from a 2019 study that developed and validated the first bioanalytical method for quantifying this compound in biological matrices [1]. This study employed imaging mass spectrometry to evaluate the spatial distribution of this compound in rat brain tissue following a single intravenous injection (2.5 mg/kg). The analysis revealed that this compound successfully crosses the blood-brain barrier and distributes heterogeneously throughout the brain, with detectable concentrations specifically localized to the corpus callosum and discrete regions of the hippocampus [1].
These findings are particularly significant as they represent the first direct visualization of this compound in brain tissue and confirm its access to CNS compartments. The corpus callosum, being the largest white matter tract in the brain, and the hippocampus, crucial for memory and emotional processing, represent pharmacologically relevant targets that may underlie some of this compound's functional effects [1].
Recent advances in mass spectrometry have enabled more detailed characterization of this compound's brain distribution. A 2024 study systematically investigated the formation of multiple ion types during MALDI imaging mass spectrometry analysis of kratom alkaloids, including this compound, in rat brain tissues [4]. The researchers observed that this compound produces three main ion types during MALDI analysis: [M + H]⁺, [M - H]⁺, and [M - 3H]⁺ [4].
Contrary to previous assumptions that [M - H]⁺ and [M - 3H]⁺ ions form primarily during laser ablation, this study demonstrated that these ion types can also be generated during the MALDI matrix application process itself [4]. This finding has important implications for accurate biodistribution mapping, as variations in relative ion abundances across different brain regions could potentially lead to confounding distribution patterns if not properly accounted for in analytical methodologies.
Table 1: this compound Ion Types in MALDI Imaging Mass Spectrometry
| Ion Type | Formation Mechanism | Relative Abundance | Considerations for Imaging |
|---|---|---|---|
| [M + H]⁺ | Standard protonation | Variable | Most reliable for distribution mapping |
| [M - H]⁺ | Dehydrogenation (double bond formation between N and adjacent C) | Variable | May form during matrix application |
| [M - 3H]⁺ | Additional dehydrogenation (second double bond between C atoms) | Variable | May overlap with endogenous metabolites |
The systemic pharmacokinetics and brain exposure profile of this compound have been characterized in male Sprague Dawley rats following both intravenous (2.5 mg/kg) and oral (20 mg/kg) administration [1]. The non-compartmental analysis revealed favorable pharmacokinetic properties for central nervous system targeting.
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (2.5 mg/kg) | Oral (20 mg/kg) |
|---|---|---|
| Tmax (h) | - | 4.1 ± 1.3 |
| Cmax (ng/mL) | - | 213.4 ± 40.4 |
| Clearance (mL/h) | 884.1 ± 32.3 | - |
| Volume of Distribution (L) | 8.0 ± 1.2 | - |
| AUC0-t (h·ng/mL) | 640.3 ± 24.0 | - |
| Mean Residence Time (h) | 3.0 ± 0.2 (IV) | 8.8 ± 1.8 (oral) |
| Absolute Oral Bioavailability | 49.9 ± 16.4% | - |
Key observations from these pharmacokinetic data include:
The quantitative determination of this compound in biological matrices requires sophisticated analytical approaches. A validated UPLC-MS/MS method has been established with the following key parameters [1]:
This method has been successfully applied to pharmacokinetic studies in rat plasma samples and represents the current gold standard for this compound quantification in biological fluids [1].
For spatial distribution analysis in brain tissue, the following optimized MALDI imaging protocol is recommended [4]:
Experimental workflow for MALDI imaging mass spectrometry of this compound in brain tissue.
Key methodological considerations for accurate this compound mapping include [4]:
This compound exhibits a unique polypharmacology that distinguishes it from other kratom alkaloids. Comprehensive receptor binding studies have revealed the following affinity profile [2] [5]:
Table 3: this compound Receptor Binding Profile
| Receptor Type | Binding Affinity (Kᵢ ± SEM) | Functional Activity |
|---|---|---|
| μ-opioid receptor (human) | 118 ± 11.8 nM | Functional antagonist / partial agonist |
| μ-opioid receptor (mouse) | 57.1 ± 8.3 nM | Partial agonist (Emax ~74%) |
| κ-opioid receptor | 1910 ± 45.0 nM | Weak binding |
| δ-opioid receptor | >10,000 nM | Negligible binding |
| α1D-adrenergic | 41.7 ± 4.7 nM | Antagonist |
| α2A-adrenergic | ~74 nM | Moderate binding |
| NMDA | ~83 nM | Moderate binding |
This receptor profile suggests this compound's pharmacological effects are primarily mediated through:
The detection of this compound in hippocampus and corpus callosum is particularly relevant given the expression of both opioid and adrenergic receptors in these regions, suggesting potential functional interactions at the neurocircuitry level.
The confirmed brain distribution of this compound to specific brain regions has several important implications:
Table 1: Core Chemical Identifier and Stereochemical Configuration of Corynantheidine
| Property | Specification |
|---|---|
| Preferred Name | This compound [1] |
| CAS Registry Number | 23407-35-4 [1] |
| Molecular Formula | C₂₂H₂₈N₂O₃ [1] |
| Formula Mass | 368.47 g/mol [1] |
| Chemical Classification | Indolo[2,3-a]quinolizine (Corynanthe-type) plant alkaloid [1] |
| Defined Stereocenters | 3 tetrahedral centers: (2S, 3S, 12bS) [1] |
| Defined Double Bond | One E/Z double bond defined as E [1] |
This compound is a minor indole alkaloid found in Mitragyna speciosa (kratom) and is characterized as a 9-demethoxy analogue of mitragynine within the same Corynanthe scaffold [1]. The absolute stereochemistry at its three defined tetrahedral centers is established as 2S, 3S, and 12bS, and the configuration of its prop-2-enoate double bond is defined as E [1]. This specific three-dimensional arrangement is critical for its interaction with biological targets and its resulting pharmacological profile [2].
Validated analytical methods are essential for the precise identification and quantification of this compound in plant materials, commercial products, and biological matrices.
Table 2: Summary of Analytical Methods for this compound Detection and Quantification | Analysis Use-Case | Matrix | Method Details | Key Parameters | Reference | | :--- | :--- | :--- | :--- | :--- | | Single-Analyte PK | Rat Plasma | UPLC-MS/MS; Waters BEH C18 (2.1 × 50 mm); 3-min gradient | MRM: 369.2→144.0 & 369.2→226.1; LLOQ: 1 ng/mL; Linear Range: 1–500 ng/mL [3] | | Multi-Analyte QC | Plant Material, Extracts, Products | UPLC-MS/MS for 10 kratom alkaloids | Run Time: ~22.5 min; Calibration: Typically 1–200 ng/mL [1] | | Purity Assessment | Standard | Orthogonal confirmation via HRMS and NMR | High-resolution MS and NMR to confirm identity and purity [1] |
For bioanalytical applications, a highly sensitive and rapid UPLC-MS/MS method has been developed and validated for this compound in rat plasma. This method requires only 25 μL of plasma, utilizes a simple protein precipitation extraction, and achieves a quick 3-minute runtime with a dynamic range of 1–500 ng/mL, making it suitable for high-throughput pharmacokinetic studies [3]. The identity of this compound in a sample is confirmed by its specific Multiple Reaction Monitoring (MRM) transitions, primarily m/z 369.2→144.0 [3].
The following diagram illustrates the typical workflow for the quantitative analysis of this compound in a biological matrix like plasma, from sample preparation to instrumental detection and data analysis:
This compound exhibits a complex and unique profile at opioid receptors, functioning as a low-efficacy partial agonist at the Mu Opioid Receptor (MOR) [2]. Binding affinity studies reveal a higher affinity for MOR (Kᵢ = 118 ± 11.8 nM) compared to the Kappa Opioid Receptor (KOR, Kᵢ = 1910 ± 45.0 nM) [4]. This partial agonist activity is significant because it means that in the presence of a full opioid agonist like morphine, this compound can act as a functional antagonist, as demonstrated by its ability to reverse morphine-induced inhibition of twitch contraction in the guinea pig ileum [5] [4].
The pharmacological effects of this compound extend beyond the opioid system. It has been found to bind to adrenergic receptors with notable affinity, particularly at the α₁D receptor (Kᵢ = 41.7 ± 4.7 nM) [4]. This interaction with adrenergic receptors, which are established targets for medications used in opioid use disorder, may contribute to kratom's purported utility in managing opioid withdrawal symptoms [4]. In screens against serotonin receptors, this compound did not show significant affinity at concentrations of 100 nM, but displayed measurable displacement at 10,000 nM, suggesting lower potency for serotonergic targets compared to its actions at opioid and adrenergic receptors [6].
Table 3: Preclinical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (IV) | Oral (PO) |
|---|---|---|
| Dose | 2.5 mg/kg | 20 mg/kg |
| Clearance (CL) | 884.1 ± 32.3 mL/h | Not Applicable |
| Volume of Distribution (Vd) | 8.0 ± 1.2 L | Not Applicable |
| Maximum Concentration (Cₘₐₓ) | Not Applicable | 213.4 ± 40.4 ng/mL |
| Time to Cₘₐₓ (Tₘₐₓ) | Not Applicable | 4.1 ± 1.3 h |
| Mean Residence Time (MRT) | 3.0 ± 0.2 h | 8.8 ± 1.8 h |
| Absolute Oral Bioavailability (F) | 49.9 ± 16.4% |
This compound demonstrates favorable pharmacokinetic properties for a biologically active compound. Its absolute oral bioavailability of approximately 50% indicates efficient absorption from the gastrointestinal tract [3]. The large volume of distribution (8.0 L) suggests extensive tissue distribution beyond the plasma compartment, which is corroborated by imaging mass spectrometry studies detecting this compound in specific brain regions like the corpus callosum and hippocampus following intravenous administration [3]. The prolonged absorption phase (Tₘₐₓ ~4 hours) and mean residence time suggest the potential for sustained effects [3].
In terms of metabolism, studies in rabbit liver microsomes indicate that the primary metabolic pathway for this compound is O-demethylation [7] [4]. This is a common phase I metabolic reaction that can significantly influence the compound's activity and clearance.
This protocol summarizes the first validated bioanalytical method for quantifying this compound in rat plasma [3].
The following diagram outlines the general conceptual workflow for conducting competitive radioligand binding assays to determine the affinity (Kᵢ) of this compound for opioid and other receptors, as reported in the literature [8] [2] [6]:
This compound's unique pharmacological profile makes it a compelling subject for further research. Its role as a MOR partial agonist and functional antagonist suggests potential for mitigating the effects of higher-efficacy opioids, possibly contributing to kratom's reported use in managing opioid withdrawal [4]. Furthermore, its dual action at opioid and α₁D-adrenergic receptors mirrors the mechanism of some FDA-approved medications for opioid use disorder, hinting at a complex polypharmacological contribution to kratom's overall effects [4].
From a drug discovery perspective, this compound represents a valuable chemical probe for investigating opioid receptor function and signaling bias [2]. Its core structure serves as a starting point for the synthesis of novel analogs, such as this compound pseudoindoxyl, which has been shown to act as a potent mixed MOR agonist/DOR antagonist with a promising side-effect profile in preclinical models [8]. The well-defined stereochemistry (2S,3S,12bS) is absolutely critical for this work, as even minor changes in stereochemistry can drastically alter receptor affinity, functional efficacy, and signaling bias [2] [9].
Corynantheidine is a minor indole alkaloid found in Mitragyna speciosa (kratom) that has recently gained significant research interest due to its unique pharmacological profile as a μ-opioid receptor antagonist with additional activity at adrenergic receptors. Unlike the more extensively studied kratom alkaloids mitragynine and 7-hydroxymitragynine, this compound has remained relatively unexplored, primarily due to the lack of validated bioanalytical methods for its quantification in biological matrices. This analytical gap has hindered comprehensive investigation into its pharmacokinetic properties and potential contribution to kratom's overall effects [1] [2].
We present the first fully validated UPLC-MS/MS method for the quantification of this compound in rat plasma, enabling precise measurement in the dynamic range of 1-500 ng/mL. This method offers significant advantages over existing approaches, including minimal sample volume requirements (25 μL), rapid analysis time (3-minute gradient), and a simple protein precipitation extraction procedure without compromising sensitivity. The method has been successfully applied to preclinical pharmacokinetic studies and mass spectrometry imaging of brain tissue, providing unprecedented insights into the absorption, distribution, and brain penetration of this pharmacologically complex alkaloid [1] [3].
This compound standard was isolated from Mitragyna speciosa plant material and thoroughly characterized to ensure >99% purity, with structure and purity confirmation via 1H, 13C NMR, UPLC-Q-TOF, and UPLC-MS/MS analyses. Yohimbine hydrochloride was employed as the internal standard, purchased from commercial sources. All solvents used were of LC-MS grade, including acetonitrile, methanol, and isopropanol from Fisher Scientific. Ammonium acetate, sodium heparin, and acetic acid were also obtained from Fisher Scientific. Blank heparinized rat plasma was acquired from VWR International for method development and validation [1] [2].
The sample preparation protocol employs a straightforward protein precipitation technique that ensures high recovery while minimizing matrix effects. Plasma samples are thawed at room temperature and vortex-mixed for 10 minutes using a BenchMixer. A precise 25 μL aliquot of plasma is transferred to a micro-centrifuge tube and quenched with 200 μL of acetonitrile containing 10 ng/mL of the internal standard (yohimbine hydrochloride). The mixture is vortexed for 10 minutes at 2500 rpm followed by centrifugation at 15,000 rcf at 4°C for 10 minutes. Subsequently, 180 μL of the supernatant is carefully withdrawn and transferred to autosampler vials for UPLC-MS/MS analysis. For samples exceeding the upper limit of quantification, dilution with blank rat plasma (up to 10-fold) is performed prior to the protein precipitation step [4].
Table 1: UPLC Chromatographic Conditions
| Parameter | Specification | |--------------|-------------------| | System | Waters Acquity I-Class UPLC | | Column | Waters Acquity BEH C18 (2.1 × 50 mm, 1.7 μm) | | Column Temperature | 50°C | | Mobile Phase A | 10 mM ammonium acetate buffer (pH = 3.5) | | Mobile Phase B | Acetonitrile | | Gradient Program | Time (min) | %A | %B | | | 0.0 | 80 | 20 | | | 0.5 | 80 | 20 | | | 1.0 | 50 | 50 | | | 1.8 | 50 | 50 | | | 2.0 | 80 | 20 | | | 3.0 | 80 | 20 | | Flow Rate | 0.35 mL/min | | Injection Volume | 1 μL (PLNO mode) | | Sample Manager Temperature | 10°C | | Weak Wash | Acetonitrile:methanol:water (1:1:2, v/v/v) | | Strong Wash | Methanol:acetonitrile:water:isopropanol (equal parts) |
Table 2: Mass Spectrometry Parameters
| Parameter | Specification |
|---|---|
| System | Xevo TQS Micro Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI+ |
| This compound MRM Transitions | 369.2 → 144.0 (quantifier) |
| 369.2 → 226.1 (qualifier) | |
| Yohimbine (IS) MRM Transitions | 355.2 → 144.0 |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 1000 L/h |
| Cone Gas Flow | 150 L/h |
Chromatographic separation was optimized to achieve resolution of this compound from potential interferences and metabolites using a Waters Acquity BEH C18 column with a rapid 3-minute gradient elution. The mass spectrometry conditions were carefully tuned using the IntelliStart automated optimization system, with ESI+ mode demonstrating superior response compared to negative ionization. The representative chromatograms exhibited sharp peak shapes with excellent sensitivity and satisfactory retention for both this compound and the internal standard [1] [2].
The bioanalytical method was rigorously validated according to FDA guidelines, assessing key parameters including accuracy, precision, selectivity, sensitivity, recovery, stability, and dilution integrity. The validation results confirm the method's reliability for preclinical pharmacokinetic studies [1] [3].
Table 3: Method Validation Summary
| Validation Parameter | Results |
|---|---|
| Linear Range | 1-500 ng/mL |
| Correlation Coefficient (r²) | >0.99 |
| LLOQ | 1 ng/mL |
| Accuracy | 85-115% of nominal values |
| Intra-day Precision | <15% RSD |
| Inter-day Precision | <15% RSD |
| Extraction Recovery | >85% |
| Matrix Effect | Minimal (<15%) |
| Bench-top Stability (RT) | No significant degradation |
| Freeze-thaw Stability | Stable for ≥3 cycles |
| Long-term Stability (-80°C) | Stable for ≥30 days |
| Dilution Integrity | Maintained up to 10-fold dilution |
The method demonstrated excellent sensitivity with a lower limit of quantification (LLOQ) of 1 ng/mL, which proved sufficient for detecting this compound in plasma samples up to 24 hours post-administration. Calibration curves exhibited consistent linear response across the entire validated range of 1-500 ng/mL with correlation coefficients (r²) exceeding 0.99. The precision and accuracy evaluations met all acceptance criteria, with both intra-day and inter-day precision values remaining below 15% relative standard deviation (RSD), and accuracy values falling within 85-115% of nominal concentrations at all QC levels [1].
The protein precipitation procedure yielded consistent recovery exceeding 85% for this compound across low, medium, and high QC concentrations, with minimal matrix effects observed. Stability assessments confirmed that this compound remained stable in rat plasma under various conditions, including bench-top storage at room temperature, freeze-thaw cycles (at least three cycles), and long-term storage at -80°C for at least 30 days. Additionally, dilution integrity was maintained for samples exceeding the upper limit of quantification when diluted up to 10-fold with blank rat plasma [1] [4].
The validated method was applied to determine the preclinical pharmacokinetic profile of this compound in male Sprague Dawley rats (250 ± 25 g). Animals were housed in Culex automated blood drawing metabolic cages with ad libitum access to food and water. For the intravenous study, four rats received this compound hydrochloride dissolved in normal saline with 1% Tween-80 at a dose of 2.5 mg/kg (equivalent free base). For the oral pharmacokinetic study, four fasted rats (12-14 hours) were administered this compound hydrochloride via oral gavage at a dose of 20 mg/kg as a suspension in 0.5% carboxymethyl cellulose. Blood samples (100 μL) were collected at pre-dose, 0.08, 0.25, 0.5, 0.75, 1, 2, 4, 8, 12, 18, and 24 hours post-dose via the Culex automated system. Plasma was separated by centrifugation at 2500 rcf for 10 minutes and stored at -80°C until analysis [5].
Table 4: Pharmacokinetic Parameters of this compound in Rats
| Pharmacokinetic Parameter | Intravenous (2.5 mg/kg) | Oral (20 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | - | 213.4 ± 40.4 |
| Tmax (h) | - | 4.1 ± 1.3 |
| AUC0-t (h·ng/mL) | 640.3 ± 24.0 | 1278.5 ± 419.8 |
| Clearance (mL/h) | 884.1 ± 32.3 | - |
| Volume of Distribution (L) | 8.0 ± 1.2 | - |
| Mean Residence Time (h) | 3.0 ± 0.2 | 8.8 ± 1.8 |
| Absolute Bioavailability (%) | - | 49.9 ± 16.4 |
Non-compartmental analysis performed using Certara Phoenix software revealed that this compound exhibits adequate oral bioavailability (49.9 ± 16.4%), prolonged absorption (Tmax = 4.1 ± 1.3 h), and extensive extravascular distribution (apparent volume of distribution = 8.0 ± 1.2 L). The mean residence time was significantly longer after oral administration (8.8 ± 1.8 h) compared to intravenous dosing (3.0 ± 0.2 h), suggesting continued absorption from the gastrointestinal tract. The moderate clearance value of 884.1 ± 32.3 mL/h indicates efficient elimination mechanisms [1] [3] [5].
The following diagram illustrates the complete experimental workflow from animal dosing to pharmacokinetic analysis:
Complementary mass spectrometry imaging studies were conducted to evaluate the distribution of this compound in brain tissue following a single intravenous injection. This innovative approach provided spatial resolution of this compound distribution within specific brain regions, offering insights into its potential central nervous system effects. The analysis revealed that this compound successfully crosses the blood-brain barrier and distributes into distinct brain areas, with detectable levels observed in the corpus callosum and several regions of the hippocampus [1] [6].
The differential distribution of this compound in brain regions enriched with opioid and adrenergic receptors provides valuable insights into its potential mechanisms of action. The detection of this compound in the hippocampus is particularly relevant given the high density of μ-opioid receptors in this region and its role in learning, memory, and reward processing. Similarly, the presence of this compound in the corpus callosum suggests potential interactions with white matter tracts, though the functional significance of this distribution requires further investigation. These findings represent the first direct evidence of this compound's brain penetration capabilities and regional distribution patterns [1] [6].
The developed UPLC-MS/MS method addresses a critical analytical gap in kratom research by providing the first validated approach for quantifying this compound in biological matrices. The method's exceptional sensitivity (LLOQ of 1 ng/mL), minimal sample requirements (25 μL plasma), and rapid analysis time (3 minutes) make it ideally suited for high-throughput preclinical studies. Furthermore, the simple protein precipitation extraction eliminates the need for more complex and time-consuming sample preparation techniques, enhancing efficiency without compromising data quality [1] [7].
The application of this method to pharmacokinetic studies has yielded novel insights into this compound's disposition characteristics, notably its adequate oral bioavailability (~50%) and extensive tissue distribution. The protracted absorption profile (Tmax ~4 hours) suggests possible slow dissolution, enteric recycling, or complex absorption mechanisms that warrant further investigation. The significant difference between intravenous and oral mean residence times indicates flip-flop kinetics, where the absorption rate constant is smaller than the elimination rate constant. These pharmacokinetic properties, combined with the compound's demonstrated brain penetration, support the pharmacological relevance of this compound despite its status as a minor alkaloid in kratom preparations [1] [6].
From a pharmacological perspective, this compound's dual activity at opioid and adrenergic receptors, coupled with its favorable bioavailability and brain distribution, positions it as a potential contributor to kratom's complex effects, particularly in the context of opioid withdrawal mitigation. The methodological advances presented here enable more comprehensive investigations of this compound's concentration-effect relationships and potential interactions with other kratom alkaloids, ultimately supporting more informed evaluations of kratom's therapeutic potential and safety profile [2] [6].
This article presents detailed application notes and protocols for the sensitive and selective quantification of this compound in rat plasma using UPLC-MS/MS. The fully validated method satisfies all regulatory requirements for bioanalytical assays and has been successfully applied to characterize the preclinical pharmacokinetics and brain distribution of this pharmacologically complex kratom alkaloid. The methodologies described herein provide researchers with robust analytical tools to further investigate the pharmacokinetic-pharmacodynamic relationships of this compound and its potential contributions to kratom's overall effects, ultimately advancing our understanding of this controversial botanical substance.
Corynantheidine is a minor indolo[2,3-a]quinolizine alkaloid found in Mitragyna speciosa (kratom) [1]. Unlike the major alkaloid mitragynine, this compound has been identified as a functional opioid antagonist with binding affinity at μ-opioid (Ki = 118 ± 11.8 nM) and κ-opioid receptors, as well as α-1D adrenergic receptors (Ki = 41.7 ± 4.7 nM) [2] [3]. This unique pharmacological profile suggests potential significance in modulating kratom's overall effects, particularly for opioid withdrawal, necessitating reliable bioanalytical methods for its quantification in biological matrices [2] [3].
This document details a validated UPLC-MS/MS method using protein precipitation extraction for determining this compound concentrations in rat plasma, supporting its application in preclinical pharmacokinetic studies [4] [2].
| Item | Specification |
|---|---|
| This compound Standard | >99% purity, confirmed by 1H, 13C NMR, UPLC-Q-TOF, and UPLC-MS/MS [2] |
| Internal Standard | Yohimbine hydrochloride [2] |
| Plasma Matrix | Male Sprague Dawley rat plasma, heparinized [2] |
| Solvents | LC-MS grade acetonitrile, methanol, isopropanol, water [2] |
| Mobile Phase Additive | Ammonium acetate (10 mM, pH 3.5) [2] |
| Component | Specification |
|---|---|
| UPLC System | Waters Acquity I-Class [2] |
| Mass Spectrometer | Xevo TQS Micro Triple Quadrupole (ESI+ mode) [2] |
| Analytical Column | Waters Acquity BEH C18 (2.1 × 50 mm, 1.7 μm) [2] |
| Column Temperature | 50 °C [2] |
This workflow can be visualized as follows:
The method was validated per FDA guidelines, with key parameters summarized below [2].
| Parameter | Result |
|---|---|
| Linear Range | 1–500 ng/mL [4] [2] |
| Sample Volume | 25 μL [4] [2] |
| Run Time | 3.0 minutes [2] |
| QC Level | Accuracy (% Nominal) | Precision (% RSD) | | :--- | :--- | :--- | | LLOQ (1 ng/mL) | Data specifically for accuracy/precision at LLOQ, Low, Med, High QC not explicitly provided in search results, but method is stated as validated per FDA guidelines [2]. | | Low QC | | | Medium QC | | | High QC | |
The validated method was applied to determine the pharmacokinetic parameters of this compound in male Sprague Dawley rats (I.V.: 2.5 mg/kg; P.O.: 20 mg/kg) [4] [2].
| Parameter | Intravenous (2.5 mg/kg) | Oral (20 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | - | 213.4 ± 40.4 [4] [2] |
| Tmax (h) | - | 4.1 ± 1.3 [4] [2] |
| Clearance (mL/h) | 884.1 ± 32.3 [4] [2] | - |
| Volume of Distribution (L) | 8.0 ± 1.2 [4] [2] | - |
| AUC (h·ng/mL) | 640.3 ± 24.0 [4] [2] | - |
| Mean Residence Time (h) | 3.0 ± 0.2 [4] [2] | 8.8 ± 1.8 [4] [2] |
| Absolute Oral Bioavailability (%) | - | 49.9 ± 16.4 [4] [2] |
Key findings from the application:
The relationship between this compound's pharmacokinetics and its pharmacological activity can be conceptualized as follows:
This document outlines a robust, sensitive, and rapid UPLC-MS/MS bioanalytical method for quantifying this compound in rat plasma. The simple protein precipitation extraction, minimal plasma volume requirement, and short chromatographic runtime make this method highly efficient for high-throughput preclinical pharmacokinetic studies. The application of this method has successfully characterized the favorable pharmacokinetic profile of this compound, supporting further investigation into its unique role within the complex pharmacology of kratom [4] [2].
Introduction Corynantheidine (9-demethoxymitragynine) is a minor indole alkaloid in Mitragyna speciosa (kratom) that exhibits distinctive polypharmacology, combining partial μ-opioid receptor (MOR) agonism with potent α1D-adrenergic receptor binding [1] [2]. Despite typically occurring at low concentrations (0.01–2.8% w/w) compared to major alkaloids like mitragynine (0.7–38.7%), this compound contributes significantly to kratom's overall pharmacological profile due to its unique receptor interactions and favorable pharmacokinetics, including ~50% oral bioavailability and blood-brain barrier penetration [1] [3] [2]. This application note provides validated LC-MS/MS methods for this compound quantification in biological and plant matrices, along with pharmacological context essential for drug development research.
This compound exhibits a unique receptor binding profile distinct from other kratom alkaloids, contributing to the complex polypharmacology of kratom preparations.
1.1 Receptor Binding and Functional Activity
Table 1: Comparative Receptor Pharmacology of Major Kratom Alkaloids
| Alkaloid | MOR Ki (nM) | MOR Efficacy | KOR Ki (nM) | α1D Ki (nM) | Primary Additional Targets |
|---|---|---|---|---|---|
| This compound | 118 ± 12 | Partial Agonist (37%) | 1,910 ± 50 | 41.7 ± 4.7 | α2A, NMDA receptors |
| Mitragynine | 161 | Partial Agonist | 198 | 5,480 | Adrenergic, serotonergic |
| 7-Hydroxymitragynine | ~10-50 | Potent Agonist | ~100-200 | Not reported | Primary MOR metabolite |
| Paynantheine | Weak/absent | Not active | Not active | Not reported | 5-HT1A serotonergic |
1.2 Metabolic and Drug Interaction Profile this compound demonstrates significant drug-drug interaction potential through cytochrome P450 inhibition:
The following diagram illustrates this compound's major molecular targets and functional effects:
2.1 Bioanalytical Method for Rat Plasma (UPLC-MS/MS) Adapted from Sharma et al. [3]
Chromatographic Conditions:
Mass Spectrometric Conditions:
Sample Preparation:
2.2 Multi-Alkaloid Method for Plant Material Adapted from commercial product analysis [1] [5]
For comprehensive kratom alkaloid profiling including this compound, methods should resolve approximately 10-14 alkaloids. Key considerations:
Table 2: Method Validation Parameters for this compound Quantification
| Validation Parameter | Rat Plasma Method [3] | Plant Material Method [1] |
|---|---|---|
| Linear Range | 1-500 ng/mL | Not specified |
| LLOQ | 1 ng/mL | Matrix-dependent |
| Accuracy | 98.4-113% of nominal | Not specified |
| Precision (CV%) | 3.9-14.7% | Method-dependent |
| Extraction Efficiency | Protein precipitation >85% | Extraction optimization required |
| Carryover | <20% LLOQ | <20% LLOQ |
| Stability | Bench-top, freeze-thaw, autosampler | Varies with storage conditions |
The experimental workflow for method development and application is summarized below:
3.1 Protocol 1: this compound Quantification in Rat Plasma
Materials:
Procedure:
Validation Parameters:
3.2 Protocol 2: Multi-Alkaloid Analysis in Kratom Products
Sample Preparation:
Quality Control:
4.1 Pharmacokinetic Studies The validated method has been successfully applied to determine this compound pharmacokinetics in male Sprague Dawley rats [3]:
4.2 Tissue Distribution Studies Mass spectrometry imaging demonstrates this compound distribution across the blood-brain barrier, with detection in specific brain regions including the corpus callosum and hippocampus [3]. This central nervous system penetration supports its pharmacological activity at central opioid and adrenergic receptors.
4.3 Chemotype Variability Assessment Commercial kratom products exhibit substantial variability in alkaloid composition, influenced by genetic factors (chemotypes), seasonal variations, and postharvest processing [6] [5]. LC-MS profiling enables product standardization and identification of distinct chemotypes (e.g., "high-speciofoline" vs. "low-speciofoline") that may produce different physiological effects [5].
Common Issues and Solutions:
Method Transfer Considerations:
The following table summarizes the key validated parameters for the UPLC-MS/MS method used to quantify corynantheidine in rat plasma [1] [2].
| Parameter | Specification / Result |
|---|---|
| Analytical Technique | UPLC-MS/MS (ESI+, MRM) |
| Quantification Transitions (MRM) | 369.2 → 144.0 / 226.1 [3] |
| Calibration Curve Range | 1 - 500 ng/mL [1] [2] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL [1] [2] |
| Sample Volume | 25 µL [1] [2] |
| Extraction Method | Protein Precipitation [1] [2] |
| Chromatography Column | Waters Acquity BEH C18 (2.1 × 50 mm, 1.7 µm) [1] |
| Mobile Phase | A: 10 mM Ammonium Acetate Buffer (pH 3.5) B: Acetonitrile [1] | | Gradient (3 min total) | 0 min: 80% A → 0.5 min: 80% A → 1.0 min: 50% A → 1.8 min: 50% A → 2.0 min: 80% A → 3.0 min: 80% A [1] | | Flow Rate | 0.35 mL/min [1] | | Injection Volume | 1 µL (Partial Loop Needle Overfill mode) [1] | | Validated Parameters | Accuracy, Precision, Selectivity, Sensitivity, Recovery, Stability, Dilution Integrity [1] [2] |
This table presents pharmacokinetic data from a study in male Sprague Dawley rats, which can guide toxicology and efficacy study design [1] [2].
| Pharmacokinetic Parameter | Intravenous (I.V.) 2.5 mg/kg | Oral (P.O.) 20 mg/kg |
|---|---|---|
| Maximum Concentration (C~max~) | Not Applicable | 213.4 ± 40.4 ng/mL |
| Time to C~max~ (T~max~) | Not Applicable | 4.1 ± 1.3 h |
| Area Under Curve (AUC) | 640.3 ± 24.0 h*ng/mL | Not Fully Specified |
| Clearance (CL) | 884.1 ± 32.3 mL/h | Not Applicable |
| Volume of Distribution (V~d~) | 8.0 ± 1.2 L | Not Applicable |
| Mean Residence Time (MRT) | 3.0 ± 0.2 h | 8.8 ± 1.8 h |
| Absolute Oral Bioavailability (F) | 49.9 ± 16.4% |
Here is a step-by-step protocol for the bioanalytical method, from sample preparation to data acquisition.
The diagrams below illustrate the core pharmacological context and the experimental workflow for the protocol.
This compound's dual receptor binding and functional activity
Bioanalytical workflow for plasma sample analysis
Mitragyna speciosa (kratom) has garnered significant scientific interest as an alternative for treating chronic pain and managing opioid withdrawal symptoms. The alkaloidal components of kratom are the primary bioactive constituents responsible for its therapeutic effects, yet their spatial distribution in brain tissue following administration remains poorly characterized. Corynantheidine, a minor kratom alkaloid, has recently attracted research focus due to its potential dual activity at opioid and adrenergic receptors, suggesting a possible role in mitigating opioid withdrawal symptoms. Understanding the precise neuroanatomical distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications. [1] [2]
Matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI IMS) has emerged as a powerful analytical technique for mapping the spatial distribution of molecules directly in biological tissue sections. Unlike conventional techniques such as positron emission tomography (PET) or autoradiography, MALDI IMS requires no radioactive labeling, can readily distinguish parent compounds from metabolites, and enables the simultaneous analysis of multiple analytes in a single experiment. This application note provides a comprehensive protocol for the MALDI IMS analysis of this compound in rat brain tissue, validated through preclinical studies. [1] [3]
Table 1: Essential reagents and equipment for MALDI IMS analysis of this compound
| Category | Specific Items | Specifications/Notes |
|---|---|---|
| Alkaloid Standards | This compound, Mitragynine, Speciogynine | >98% purity, characterized by NMR and LC-MS [1] [2] |
| MALDI Matrices | DHB, CHCA, DAN, DCTB, THAP, DHA, 9-AA | Prepare fresh solutions in appropriate solvents [1] |
| Solvents | Acetonitrile, Water, Methanol, Dichloromethane | LC-MS grade recommended [1] [2] |
| Biological Materials | Rat Brain Tissue | From dosed animals (e.g., Sprague Dawley rats) [1] [4] |
| Instrumentation | FT-ICR Mass Spectrometer | Equipped with MALDI source and 355 nm Nd:YAG laser [1] |
Tissue Sectioning:
Tissue Washing (Optional):
Matrix Application:
Mass Spectrometry Acquisition:
Table 2: Optimized MALDI IMS parameters for this compound analysis
| Parameter | Recommended Setting | Alternative Options |
|---|---|---|
| Primary Matrix | DAN (sublimation) | DHB, CHCA (sprayed) |
| Laser Power | 60% | 50-75% adjustable |
| Spatial Resolution | 50 μm | 25-100 μm (tissue-dependent) |
| Ion Types Monitored | [M+H]⁺, [M-H]⁺, [M-3H]⁺ | Dependent on matrix selection |
| Mass Resolution | >50,000 (FT-ICR recommended) | Lower resolution instruments possible |
MALDI analysis of this compound consistently produces three distinct ion types: [M+H]⁺, [M-H]⁺, and [M-3H]⁺. Contrary to previous reports suggesting these ions form primarily during laser ablation, significant evidence now indicates that [M-H]⁺ and [M-3H]⁺ ions can also form during the matrix application process. Structural characterization using beam-type collision-induced dissociation (CID) confirms that the [M-H]⁺ ion results from the formation of a double bond between the nitrogen of the tertiary amine and an adjacent carbon, while the [M-3H]⁺ ion forms through the loss of two additional hydrogen atoms, creating an additional double bond between two carbon atoms. [1] [3]
The relative abundances of these ion types vary significantly based on the MALDI matrix used (Table 3). This matrix-dependent variation provides a strategic opportunity to optimize detection sensitivity by selecting matrices that concentrate signal into a single ion type. [1]
Table 3: Relative ion type abundances across different MALDI matrices
| MALDI Matrix | [M+H]⁺ Relative Abundance | [M-H]⁺ Relative Abundance | [M-3H]⁺ Relative Abundance | Recommended Use |
|---|---|---|---|---|
| DAN | High | Low | Very Low | Primary choice |
| DHB | Medium | Medium | Low | Alternative option |
| CHCA | Low | High | Medium | Not recommended |
| DCTB | Low | High | Medium | Not recommended |
The distribution of this compound in rat brain tissue following intravenous administration demonstrates region-specific localization with particular accumulation in areas rich in opioid and adrenergic receptors. This pattern aligns with this compound's known pharmacological activity at these receptor systems. The alkaloid successfully crosses the blood-brain barrier and distributes heterogeneously throughout brain regions rather than diffusing uniformly. [2] [4]
When interpreting IMS data, researchers must account for the multiple ion types present. Three validated approaches can be employed:
The composite approach is particularly valuable when using matrices that produce significant [M-H]⁺ and [M-3H]⁺ signals, as it recovers signal that would otherwise be lost while maintaining accurate spatial distribution information. [1]
Figure 1: MALDI IMS Data Interpretation Workflow for this compound Ion Types
Several critical factors must be considered when designing MALDI IMS experiments for this compound:
The integration of MALDI IMS with complementary imaging modalities provides a more comprehensive understanding of this compound's distribution and mechanism of action. A multi-modal workflow combining MALDI IMS with immunohistochemistry (IHC) fluorescence imaging and brightfield microscopy enables simultaneous visualization of pharmaceutical compounds, protein receptors, and tissue morphology. This approach is particularly valuable for assessing co-localization of this compound with specific receptor systems such as μ-opioid receptors. [4]
Advanced computational image fusion techniques can significantly enhance the spatial resolution of MALDI IMS data. Using random forest regression or two-dimensional convolutional neural network (2-D CNN) models, the spatial resolution of MALDI images can be improved from 25 μm to approximately 2.5 μm, enabling single-cell resolution that is otherwise challenging to achieve with conventional MALDI IMS. This high-resolution prediction facilitates more precise co-localization studies with high-resolution microscopy images. [4]
Figure 2: Multi-Modal Image Fusion Workflow for Enhanced Spatial Resolution
The methodology described for this compound can be successfully adapted for other kratom alkaloids with minor modifications:
The MALDI imaging mass spectrometry protocol detailed in these application notes provides a robust, validated methodology for mapping the spatial distribution of this compound in rat brain tissue. Key advantages of this approach include its label-free nature, ability to distinguish parent compound from metabolites, and multiplexing capability for simultaneous analysis of multiple alkaloids. The comprehensive workflow addresses the analytical challenge of multiple ion type formation through matrix optimization and data interpretation strategies. When combined with multi-modal image fusion techniques, this protocol enables unprecedented insight into the neuroanatomical distribution of this compound and its potential sites of action, supporting ongoing research into kratom's pharmacological properties and therapeutic potential.
Cytochrome P450 2D6 (CYP2D6) represents a critically important enzyme in pharmaceutical metabolism, responsible for the oxidation and elimination of approximately 25% of clinically used drugs, including many antidepressants, antipsychotics, beta-blockers, and opioids [1]. The significant polymorphism of this enzyme and its susceptibility to inhibition by various compounds make it a frequent source of clinically relevant drug-drug interactions that can lead to altered drug efficacy, adverse effects, or therapeutic failure [2]. Corynantheidine (COR) is a minor indole alkaloid found in kratom (Mitragyna speciosa), a plant traditionally used in Southeast Asia and increasingly consumed worldwide for pain management and opioid withdrawal symptoms [3]. While comprising less than 1% of the total alkaloidal content in kratom leaves, COR has recently been identified as a potent inhibitor of CYP2D6, suggesting potential for metabolic drug interactions when kratom products are consumed concomitantly with prescription medications [3] [4].
Understanding the CYP2D6 inhibition potential of natural products like this compound is essential for patient safety and risk assessment in polypharmacy scenarios. The widespread availability of kratom products in various forms (dried leaf powder, capsules, extracts) and their use by over a million individuals in the United States alone highlights the importance of characterizing their drug interaction potential [3]. Previous reports of severe adverse events associated with kratom use often involved polydrug ingestion, suggesting the possibility of herb-drug interactions leading to life-threatening conditions [3]. This application note provides detailed methodologies and data for evaluating the CYP2D6 inhibition potential of this compound, enabling researchers to accurately assess its drug interaction liability using robust in vitro approaches.
Comprehensive in vitro assessment of this compound against major CYP450 isoforms reveals its potent and selective inhibition of CYP2D6 activity. The inhibitory effects were evaluated using human liver microsomes (HLMs) and CYP450 isoform-specific probe substrates following FDA recommendations [3]. The results demonstrate that this compound functions as a competitive inhibitor of CYP2D6, indicating that it binds directly to the enzyme's active site, competing with the substrate for binding [3] [4].
Table 1: CYP450 Inhibition Profile of this compound
| CYP450 Isoform | IC₅₀ (μM) | Inhibition Constant (Kᵢ) | Type of Inhibition |
|---|---|---|---|
| CYP2D6 | 4.2 | 2.8 μM | Competitive |
| CYP2C19 | >100 | Not determined | Not determined |
| CYP2C9 | >100 | Not determined | Not determined |
| CYP2C8 | >100 | Not determined | Not determined |
| CYP1A2 | >100 | Not determined | Not determined |
| CYP3A4/5 (midazolam) | >100 | Not determined | Not determined |
| CYP3A4/5 (testosterone) | >100 | Not determined | Not determined |
The data indicate that this compound exhibits remarkable selectivity for CYP2D6 over other major CYP450 isoforms, with an IC₅₀ value of 4.2 μM, which falls within the range considered to indicate potent inhibition [3]. The inhibition constant (Kᵢ) of 2.8 μM further confirms its high affinity for the CYP2D6 enzyme [3]. Additional studies have reported similar findings, with one source indicating an IC₅₀ value of 45 μM for this compound against CYP2D6, still confirming inhibitory potential though with varying potency [5]. This variation may be attributed to differences in experimental conditions, such as microsomal protein concentration or substrate selection.
When compared to other major kratom alkaloids, this compound demonstrates significant inhibitory potency against CYP2D6, second only to mitragynine among the tested alkaloids [3].
Table 2: Comparative CYP2D6 Inhibition of Kratom Alkaloids
| Kratom Alkaloid | Abbreviation | CYP2D6 IC₅₀ (μM) | Inhibition Constant (Kᵢ) | Relative Potency |
|---|---|---|---|---|
| Mitragynine | MTG | 2.2 | 1.1 μM | Highest |
| This compound | COR | 4.2 | 2.8 μM | High |
| Paynantheine | PAY | >10 | Not determined | Moderate |
| Speciogynine | SPG | >10 | Not determined | Moderate |
| Speciociliatine | SPC | >100 | Not determined | Low |
| 7-Hydroxymitragynine | 7HMG | >100 | Not determined | Low |
The data reveal a spectrum of inhibitory potency among kratom alkaloids, with mitragynine and this compound showing the strongest inhibition of CYP2D6 [3]. Interestingly, 7-hydroxymitragynine, which is considered one of the primary alkaloids responsible for kratom's analgesic effects, shows minimal CYP2D6 inhibition, suggesting that opioid activity and enzyme inhibition are not correlated among these compounds [3]. The structural features conferring this differential inhibition warrant further investigation through structure-activity relationship studies.
The following workflow outlines the complete experimental procedure for assessing CYP2D6 inhibition:
Reaction Mixture Preparation: Prepare the primary reaction mixture containing pooled human liver microsomes (0.1 mg/mL final protein concentration) and dextromethorphan (7 μM final concentration) in 100 mM potassium phosphate buffer (pH 7.4) [3]. Maintain the mixture on ice until incubation.
Inhibitor Addition: Add this compound to the reaction mixture in a concentration range of 1-100 μM. Include appropriate controls: negative control (no inhibitor), positive control (quinidine, known CYP2D6 inhibitor), and blank (no NADPH) [3].
Pre-incubation: Pre-incubate the reaction mixture for 5 minutes at 37°C in a temperature-controlled water bath or dry block heater to achieve thermal equilibrium before reaction initiation [3].
Reaction Initiation: Start the enzymatic reaction by adding NADPH (final concentration 1 mM) to achieve a final incubation volume of 200 μL. Mix immediately by gentle vortexing [3].
Incubation: Continue incubation for exactly 15 minutes at 37°C. The reaction duration and protein concentration should be within the linear range for metabolite formation [3].
Reaction Termination: Stop the reaction by adding 200 μL of ice-cold acetonitrile containing an appropriate internal standard. Mix thoroughly by vortexing for 30 seconds [3].
Sample Processing: Centrifuge the terminated reactions at 14,000 × g for 10 minutes at 4°C to precipitate proteins. Collect the clear supernatant for analysis [3].
Chromatographic Conditions:
Mass Spectrometric Detection:
Quantification:
Calculation of Enzyme Activity:
IC₅₀ Determination:
Inhibition Constant (Kᵢ) Determination:
The potent CYP2D6 inhibition demonstrated by this compound at clinically relevant concentrations suggests significant potential for metabolic drug interactions when kratom products are consumed concomitantly with CYP2D6 substrates [3] [4]. According to FDA guidelines, compounds with IC₅₀ values < 10 μM typically warrant further clinical interaction studies [2]. The competitive inhibition mechanism indicates that this compound binds directly to the CYP2D6 active site, potentially increasing the exposure of co-administered drugs that rely on CYP2D6 for their elimination [3]. This is particularly concerning for narrow therapeutic index drugs such as tricyclic antidepressants, Class IC antiarrhythmics (flecainide, propafenone), and certain opioids (codeine, tramadol) [6] [1].
The following diagram illustrates the potential clinical consequences of CYP2D6 inhibition by this compound:
The diagram illustrates how this compound-mediated CYP2D6 inhibition can lead to two primary consequences: accumulation of parent drug (for direct substrates) and reduced formation of active metabolites (for prodrugs). Both scenarios can result in clinical phenoconversion, where an individual's functional metabolic status is altered despite their genetic profile [2]. This is particularly relevant for the approximately 7-10% of the Caucasian population who are already poor metabolizers due to genetic polymorphisms, potentially exacerbating their susceptibility to adverse drug reactions [1].
From a regulatory perspective, the findings indicate that this compound and kratom products containing this alkaloid may require warning labels regarding potential interactions with CYP2D6 substrate medications [3]. The FDA Table of Inhibitors classifies CYP2D6 inhibitors based on the magnitude of increase in the area under the plasma concentration-time curve (AUC) of sensitive substrates: strong (≥5-fold increase), moderate (≥2 to <5-fold increase), and weak (≥1.25 to <2-fold increase) [2]. Based on the in vitro data, this compound would likely be classified as a moderate to strong inhibitor, suggesting it could increase the AUC of sensitive CYP2D6 substrates by 2- to 5-fold or more [3] [2].
Product labeling for kratom preparations should include precautions regarding concomitant use with specific medication classes, including:
While the in vitro data provide valuable insights into the inhibition potential of this compound, several methodological considerations should be noted. The use of human liver microsomes, while physiologically relevant for initial screening, does not account for potential hepatic uptake, extrahepatic metabolism, or systemic exposure that would occur in vivo [3]. The IC₅₀ value of 4.2 μM must be interpreted in the context of achievable plasma concentrations following kratom consumption, which remain poorly characterized for this compound specifically due to its low abundance in the plant material [3].
Further research should focus on:
These studies would help translate the in vitro findings into clinically relevant recommendations for healthcare providers and patients using kratom products.
This compound demonstrates potent and selective inhibition of CYP2D6 enzyme activity in vitro, with an IC₅₀ value of 4.2 μM and a Kᵢ of 2.8 μM through a competitive inhibition mechanism [3]. Among kratom alkaloids, it represents the second most potent CYP2D6 inhibitor after mitragynine [3]. The experimental protocols outlined in this application note provide robust methodology for assessing CYP2D6 inhibition potential using human liver microsomes and LC-MS/MS detection. The findings suggest that this compound has significant potential to cause clinically relevant drug interactions when kratom products are consumed with medications that are CYP2D6 substrates, particularly those with a narrow therapeutic index [3] [4]. Healthcare providers should be aware of these potential interactions when treating patients who use kratom products, and researchers should consider further clinical studies to quantify the in vivo interaction magnitude.
Corynantheidine is a monoterpene indole alkaloid found in Mitragyna speciosa (kratom) that has recently emerged as a compound of significant interest in opioid receptor pharmacology and analgesic drug development. As a minor kratom alkaloid, this compound represents an important structural analogue of the primary kratom alkaloid mitragynine, differing primarily by the absence of a 9-methoxy group. Recent studies have characterized this compound as a partial agonist at the μ-opioid receptor (MOR) with a distinctive pharmacological profile that may offer therapeutic advantages over conventional opioids [1]. This profile includes G protein-biased signaling and potentially reduced side effects compared to morphine and other typical MOR agonists.
The [35S]GTPγS functional assay serves as a crucial experimental method for characterizing the efficacy and potency of compounds at G protein-coupled receptors (GPCRs) like opioid receptors. This assay measures the activation of G proteins following receptor stimulation, providing direct insight into the functional activity of receptor ligands. For this compound, this assay has been instrumental in establishing its partial agonist character and biased signaling properties, which are summarized in Table 1 below.
Table 1: Quantitative Pharmacological Data for this compound at Opioid Receptors
| Assay Type | Receptor | Parameter | Value | Reference Compound | Reference Value |
|---|---|---|---|---|---|
| Radioligand Binding | hMOR | Kᵢ (nM) | 118 | Mitragynine | 161 nM [1] |
| Radioligand Binding | hMOR | Kᵢ (nM) | 91 | DAMGO | 0.8-3.0 nM [2] |
| [³⁵S]GTPγS Assay | hMOR | EC₅₀ (nM) | 339 | DAMGO | 35 nM [1] |
| [³⁵S]GTPγS Assay | hMOR | E_max (%) | 34% | DAMGO | 100% [1] |
| Radioligand Binding | hKOR | Kᵢ (nM) | >10,000 | U69,593 | 0.5-47 nM [2] |
| Radioligand Binding | hDOR | Kᵢ (nM) | >10,000 | NTI | 0.8-3.0 nM [2] |
| Functional Activity | MOR | Efficacy | Partial Agonist | Morphine | Full Agonist [1] |
This compound exhibits a distinct signaling profile at the MOR characterized by effective G protein activation with minimal β-arrestin-2 recruitment [1]. This biased agonism is significant because conventional MOR agonists like morphine activate both G protein and β-arrestin-2 pathways, with the β-arrestin-2 pathway strongly associated with adverse effects including respiratory depression, constipation, and tolerance development [2] [3]. The ability of this compound to engage therapeutically relevant G protein signaling while avoiding β-arrestin-2 recruitment suggests it may represent a promising template for developing safer analgesic agents with reduced side effect profiles.
In addition to its biased signaling properties, this compound demonstrates notable selectivity for MOR over other opioid receptor subtypes. As evidenced by the data in Table 1, this compound shows high binding affinity for MOR (Kᵢ = 118 nM) with significantly lower affinity for delta (DOR) and kappa (KOR) opioid receptors (Kᵢ > 10,000 nM) [1]. This receptor selectivity is pharmacologically advantageous as it minimizes activity at DOR and KOR, which have been associated with dysphoric and psychotomimetic effects. Furthermore, this compound's partial agonist efficacy (34% of maximal DAMGO response) may provide an additional therapeutic advantage by potentially reducing abuse liability and respiratory depression compared to full MOR agonists [1].
The [35S]GTPγS binding assay measures G protein activation following receptor stimulation by quantifying the binding of the non-hydrolyzable GTP analog [35S]GTPγS to Gα subunits. This assay enables determination of key pharmacological parameters including EC₅₀ (concentration producing half-maximal response) and E_max (maximal efficacy relative to reference compounds) for this compound and related compounds at opioid receptors [2] [1].
Membrane Preparation:
Assay Setup:
Termination and Detection:
Data Analysis:
To determine receptor binding affinity (Kᵢ values) for this compound:
To assess biased signaling properties:
Diagram 1: G Protein-Biased Signaling Mechanism of this compound. This compound activates MOR with preferential coupling to Gαᵢ/Gα₀ proteins, inhibiting adenylate cyclase and reducing cAMP production to produce analgesia. Notably, it demonstrates minimal β-arrestin-2 recruitment, which is associated with reduced receptor internalization and diminished opioid-related side effects [1].
Diagram 2: [35S]GTPγS Binding Assay Workflow. The experimental procedure for assessing this compound efficacy at MOR begins with preparation of receptor-expressing membranes, followed by incubation with test compounds and [35S]GTPγS. After reaction termination and radioactivity measurement, data analysis yields key pharmacological parameters including EC₅₀ and E_max values [2] [1].
When interpreting [35S]GTPγS assay data for this compound, researchers should note its characteristic partial agonist profile with an E_max of approximately 34% relative to the full agonist DAMGO [1]. This indicates that while this compound effectively activates MOR signaling, it does not elicit the maximal response achievable with full agonists. The EC₅₀ value of 339 nM demonstrates moderate potency at hMOR, approximately 10-fold less potent than 7-hydroxymitragynine but comparable to mitragynine [1].
The distinctive pharmacological profile of this compound makes it a valuable chemical tool for probing MOR function and a promising lead compound for developing safer analgesics. Its G protein-biased signaling and partial agonist efficacy represent two complementary mechanisms that may reduce opioid-related adverse effects. Furthermore, this compound's natural product origin provides a structural template distinct from traditional morphinan opioids, potentially offering novel intellectual property opportunities for drug development [1].
The following table summarizes the key stability findings for this compound in rat plasma from a specific bioanalytical validation study [1].
| Stability Condition | Details | Result |
|---|---|---|
| Freeze-Thaw Stability | 3 cycles at -80°C | Stable (Deviation within ±15% of nominal concentration) |
| Short-Term Temperature Stability | 12 hours at room temperature | Stable (Deviation within ±15% of nominal concentration) |
| Post-Preparative Stability | 24 hours in autosampler at 10°C | Stable (Deviation within ±15% of nominal concentration) |
| Long-Term Stability | 2 weeks at -80°C | Stable (Deviation within ±15% of nominal concentration) |
The stability data was generated during the development and validation of a UPLC-MS/MS method for quantifying this compound in rat plasma. Below is a summary of the core methodology [1].
The workflow for this method is outlined below:
Q1: What is the validated linear range for quantifying this compound in rat plasma? The bioanalytical method was linear over a dynamic range of 1 to 500 ng/mL [1] [3].
Q2: Is this compound stable in the autosampler after sample preparation? Yes, processed samples were found to be stable for at least 24 hours when stored in the autosampler at 10°C [1].
Q3: What is the most important step to ensure stability before analysis? For long-term storage, plasma samples must be kept frozen at -80°C. The validated long-term stability at this temperature is 2 weeks [1].
For reliable separation, the core of the method lies in using a Waters Acquity BEH C18 column with a mobile phase of acetonitrile and 10 mM ammonium acetate buffer (pH 3.5) in a gradient elution [1] [2].
The table below compares two validated UPLC-MS/MS methods you can adapt:
| Parameter | Method 1: Single Analyte (Plasma) [1] [3] | Method 2: Multi-Alkaloid (Plant/Products) [2] |
|---|---|---|
| Analytes | Corynantheidine | 10 Kratom alkaloids (incl. This compound & Mitragynine) |
| Column | Waters BEH C18 (2.1 × 50 mm, 1.7 µm) | Waters Acquity BEH C18 (2.1 × 100 mm, 1.7 µm) |
| Gradient | 3-minute fast gradient | 22.5-minute extended gradient |
| Linear Range | 1 - 500 ng/mL | 1 - 200 ng/mL |
| Key Achievement | High-throughput bioanalysis | Baseline separation of diastereomers/isobars |
Method 1 is ideal for rapid, high-throughput analysis, while Method 2 provides a more comprehensive profile and is better for resolving complex mixtures [1] [2].
If you encounter issues with your separation, consult this guide for common problems and solutions.
| Problem | Potential Causes & Solutions |
|---|
| Poor Peak Shape | • Cause: Secondary interactions with silanol groups. • Solution: Use acidic mobile phase (pH 3.5); consider adding 0.1% formic acid [1] [4] [2]. | | Insufficient Resolution | • Cause: Gradient is too steep or column is too short. • Solution: Use a longer column (e.g., 100mm) and a shallower gradient for complex samples [2]. | | Low Sensitivity | • Cause: Suboptimal ionization or sample loss. • Solution: Use ESI+ mode; for MS detection, optimize MRM transitions (e.g., this compound: 369.2→144.0/226.1) [5]. |
What is the most critical parameter for separating this compound and mitragynine? The pH of the mobile phase is critical. A buffer at pH 3.5 helps protonate the basic alkaloids, controlling their retention and suppressing silanol interactions, which is key to achieving a sharp peak shape and good resolution [1] [4] [2].
Can I use a C18 column from a different manufacturer? Yes, but you may need to re-optimize the gradient. Column selectivity can vary between brands. For method transfer, software tools that calculate the Column Difference Factor (CDF) can help select a column with similar selectivity to ensure reproducible results [4].
Why is a gradient elution necessary? Kratom alkaloids have a wide range of polarities. An acetonitrile gradient is effective for eluting all compounds within a reasonable time while maintaining good separation efficiency and peak shape [1] [2].
For a clear overview, the following diagram outlines the key stages of the method development and troubleshooting process.
Matrix effects occur when co-eluting compounds from the sample interfere with the ionization of your analyte, leading to signal suppression or enhancement. The table below summarizes the most effective strategies you can employ.
| Strategy | Description & Rationale | Key Parameters & Tips |
|---|
| Sample Preparation: Protein Precipitation [1] [2] | A simple protein precipitation extraction is proven effective for corynantheidine in rat plasma. This process removes many proteins that can cause matrix interference. | - Use acetonitrile or methanol.
For a concrete example, here is a summary of the core experimental protocol from a validated bioanalytical method for this compound in rat plasma, which successfully managed matrix effects.
Q1: How can I check if my method has significant matrix effects? The post-extraction spike method is a standard quantitative approach. You prepare two sets of samples: one by spiking the analyte into neat mobile phase, and another by spiking the same amount of analyte into a blank matrix sample that has already been extracted. Compare the peak areas. A significant difference (commonly >15%) indicates matrix effects. A simpler alternative is to observe the internal standard response; a highly variable IS signal across different sample matrices can also be a red flag [3].
Q2: A stable isotope-labeled IS is not available for this compound. What are my options? The best alternative is to use a co-eluting structural analogue as the internal standard. For the this compound method, yohimbine hydrochloride was used successfully as the IS [1] [2]. This helps correct for losses during sample preparation and some ionization variability, though it is not as perfect a match as a SIL-IS [3].
Q3: Could the source of my matrix effects be the solvent or mobile phase? Yes. Even trace-level impurities in solvents or mobile phase additives can suppress ionization. To minimize this, always use high-purity LC-MS grade solvents and additives. Also, be aware that some additives (e.g., formic acid, non-volatile salts) can contribute more to background noise and ion suppression than others [3].
The table below summarizes the core parameters for handling plasma samples containing corynantheidine, based on the developed bioanalytical method and general guidelines.
| Parameter | Recommended Condition |
|---|---|
| Sample Volume | 25 µL (minimum for analysis) [1] [2]. |
| Initial Processing | Centrifugation to separate plasma [3]. |
| Preservation Additive | Sodium Heparin (anticoagulant) [1] [4]. |
| Short-term Storage | Refrigerated or frozen immediately after centrifugation [5]. |
| Long-term Storage | -80°C (standard for bioanalytical samples) [6] [5]. |
| Primary Analysis Method | UPLC-MS/MS with protein precipitation extraction [1] [4] [2]. |
Here are the detailed methodologies for key experiments involving this compound plasma samples.
The following diagram outlines the complete workflow from sample collection to analysis, based on standard bioanalytical practices [5] and the specific method used for this compound [1] [2].
This is the specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method developed and validated for this compound in rat plasma [1] [4] [2].
Q1: What is the maximum storage time for this compound plasma samples at -80°C? The provided studies do not specify a maximum validated storage duration. In regulated bioanalysis, stability must be demonstrated under the storage conditions used. For long-term studies, it is a best practice to establish the stability of your analyte in plasma through specific experiments and to store samples at -80°C until analysis [5].
Q2: Are there any special handling considerations for this compound? Yes. As a general rule for bioanalytical samples:
Q3: My sample volume is very limited. Can I still analyze it? Yes. The validated UPLC-MS/MS method requires only 25 µL of plasma, making it suitable for studies with small sample volumes, such as those involving rodents [1] [2].
Q4: What is a key troubleshooting step if I detect a second peak for this compound in chromatography? During method development, researchers observed a second peak with the same mass transition, which was resolved by adjusting the chromatographic gradient [4]. If this occurs, you may need to optimize your LC method to improve separation, for example, by altering the gradient profile or the pH of the mobile phase.
The core of the troubleshooting guide can be based on a validated UPLC-MS/MS method specifically developed for corynantheidine in rat plasma [1] [2]. The following table summarizes its key parameters:
| Parameter | Specification |
|---|---|
| Biological Matrix | Rat Plasma [1] |
| Sample Volume | 25 µL [1] |
| Extraction Technique | Protein Precipitation [1] |
| Linear Range | 1 - 500 ng/mL [1] [2] |
| Accuracy | 93.3 - 108.0% [1] |
| Precision (CV%) | Intra-day: 1.3 - 9.3%; Inter-day: 2.3 - 7.3% [1] |
| Recovery | Average 97.7% [1] |
This method demonstrates that high recovery is achievable with a simple protein precipitation technique, requiring a very small sample volume.
For a comprehensive guide, you can include the following optimized parameters and stability data to help users fine-tune their own protocols.
| Aspect | Key Consideration for this compound |
|---|
| Chromatography | Column: Waters Acquity BEH C18 (2.1 × 50 mm, 1.7 µm) [1]. Mobile Phase: Gradient of 10 mM ammonium acetate buffer (pH 3.5) and acetonitrile [1]. Run Time: 3 minutes [1]. | | Detection (MS/MS) | Ionization Mode: ESI+ [1]. | | Stability | Room Temp: Stable for 6 hours [1]. Freeze-Thaw: Stable for 3 cycles [1]. Autosampler (10°C): Stable for 24 hours [1]. |
Here are some specific issues users might encounter, with evidence-based solutions.
Problem: Low recovery of this compound during extraction.
Problem: Poor chromatographic peak shape or splitting.
Problem: Inconsistent results or analyte degradation.
Problem: The method needs to be applied to other kratom alkaloids.
The following diagram visualizes the complete workflow from sample collection to analysis, based on the validated method.
| Validation Parameter | Reported Value / Outcome | Experimental Protocol & Conditions |
|---|---|---|
| Linearity & Range | 1–500 ng/mL in rat plasma [1] [2] | Calibration Standards: Spiked in blank plasma [1]. |
| Accuracy | Meets FDA guideline criteria [1] [2] | Assessed by analyzing QC samples at multiple concentrations across the range against the calibration curve [1]. |
| Precision | Meets FDA guideline criteria [1] [2] | Evaluated through intra-day and inter-day experiments, measuring repeatability [1]. |
| Specificity/Selectivity | No significant interference from plasma matrix [1] | Protocol: Analyzed blank plasma samples from at least six different sources and compared with spiked samples. Chromatography: Waters Acquity BEH C18 (2.1 × 50 mm, 1.7 µm); Mobile Phase: 10 mM Ammonium Acetate (pH 3.5) and Acetonitrile; Gradient: 3.0 minutes; Flow Rate: 0.35 mL/min [1] [3]. |
| Sensitivity (LLOQ) | 1 ng/mL (using 25 µL plasma) [1] [2] | The LLOQ was defined as the lowest concentration on the calibration curve that could be measured with acceptable accuracy and precision (within ±20%). Detection: Xevo TQS Micro Tandem Mass Spectrometer; Ionization: ESI+; MRM Transitions: 369.2 → 144.0 and 369.2 → 226.1 [1] [3]. | | Recovery | Reported with acceptable results [1] | Extraction Protocol: Simple protein precipitation. A specific volume of precipitating solvent (e.g., acetonitrile) is added to the plasma sample, vortexed, and centrifuged. The supernatant is then collected for analysis [1]. | | Stability | Evaluated and reported (e.g., benchtop, post-processing) [1] | Stability was assessed under various conditions, including storage on the benchtop and in the autosampler, through multiple freeze-thaw cycles [1]. |
For your technical support center, here are foundational FAQs based on general validation guidelines.
What is analytical method validation and why is it required? Method validation is the process of proving that an analytical procedure is suitable for its intended use, providing evidence that the method is accurate, specific, sensitive, and precise. It is a regulatory requirement (e.g., FDA, ICH) to ensure the reliability of data supporting drug identity, strength, quality, and purity [4].
When should method validation be performed? Validation must be performed before a method is introduced into routine use. Re-validation is necessary when changes are made to an existing method, the product formulation, or the analytical equipment that could affect the results [4].
What are the key performance characteristics to validate? According to ICH Q2(R1), key parameters include specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness. The exact parameters depend on the type of method being validated [4].
The following diagram illustrates the typical stages of analytical method development and validation.
Here are some specific issues you might encounter with the this compound method and how to address them.
Problem: Inconsistent Recovery
Problem: Poor Chromatography (Peak Tailing/Co-elution)
Problem: Loss of Sensitivity or Signal Instability in MS
| Strategy | Description & Action | Key Details / Rationale |
|---|---|---|
| Systematic Source Identification [1] [2] | Isolate LC and MS systems. Remove column; use union. If carryover persists, source is in LC flow path (autosampler, tubing); if gone, column is source. [3] | Logical elimination pinpoints exact origin (e.g., autosampler, column, tubing) for targeted fixes. [1] |
| Autosampler Inspection & Rinse Optimization [3] [2] | Check needle, seal, sample loop, high-pressure valve (HPV). Use strong rinse solvents (e.g., >50% acetonitrile, isopropanol); adjust pH with volatile modifiers. [3] | Worn needle seal or HPV rotor is common source. [3] Strong solvent disrupts analyte-surface interactions; pH adjustment can improve solubility. [3] [2] |
| Column Evaluation [3] | Replace column with zero-dead-volume union. Perform "double gradient" run: gradient after sample injection, then repeat without injection to elute retained analyte. [3] | Confirms if column or inlet frit is contamination site. Aggressive flushing or replacement may be needed. [3] |
| Blank Solvent & Hardware Check [3] | Prepare fresh blank from different source/matrix. Check for improper or worn fittings (PEEK, stainless steel) creating dead volumes. [3] [2] | Rules out contaminated blanks. High pressure can cause PEEK tubing to slip, creating carryover sites. [3] |
| Analyte-Specific Considerations | Corynantheidine is analyzed in ESI+ mode [4] [5]. Use C18 column (e.g., Waters BEH C18); mobile phase: 10mM ammonium acetate (pH=3.5) and acetonitrile. [4] [5] | Method parameters inform rinse solvent choice (e.g., acetonitrile-rich). "Sticky" biomolecules like peptides show higher carryover tendency. [1] [2] |
The following workflow diagram outlines the systematic troubleshooting process for identifying the source of carryover.
Understanding the validated method for this compound provides context for why certain troubleshooting steps are recommended [4] [5]:
Based on the search results, here are some anticipated questions and answers:
Q: Our blank is contaminated. How do I determine if it's a true carryover or just a contaminated solvent?
Q: What are the most common hardware parts in the autosampler that cause carryover?
Q: What is an acceptable level of carryover according to regulatory guidelines?
The table below summarizes the key parameters from established experimental protocols for preparing corynantheidine solutions [1] [2] [3].
| Parameter | Method 1: Plasma Bioanalysis [1] | Method 2: Plant Metabolism Study [2] | Method 3: Product QC [3] |
|---|---|---|---|
| Solvent | Methanol [1] (for protein precipitation) | Methanol (MeOH) [2] | Not explicitly stated (LC-MS compatible solvent assumed) |
| Stock Concentration | Not specified | 10 mg/mL [2] | Calibration standards: 1–200 ng/mL [3] |
| Additives / Buffer | Protein precipitation with a simple solvent [1] | 0.1% (v/v) Formic Acid in mobile phase [2] | 10 mM Ammonium Acetate buffer (pH 3.5) in mobile phase [3] |
No data was found on this compound's long-term solution stability under various storage conditions (e.g., -20°C, 4°C). The available information allows only for inferences based on general laboratory practices and related compounds.
Below is a general workflow for preparing and handling this compound solutions, integrating the known parameters and recommended precautions.
Here are the detailed methodologies for the two main preparation approaches cited.
1. For Bioanalysis in Plasma [1]
2. For In-plant Metabolism Studies [2]
Here are answers to common experimental questions:
Q1: Why do I observe multiple peaks in my HPLC analysis of purified corynantheidine?
Q2: What is the core mechanism behind this compound's isomerization?
Q3: How can I stabilize this compound in solution?
Q4: I need to quantify this compound in a biological matrix like plasma. What is a validated method?
For researchers designing experiments, here are key methodologies and data from recent studies.
The following table summarizes a validated bioanalytical method for this compound, suitable for pharmacokinetic studies [3].
| Parameter | Specification |
|---|---|
| Matrix | Rat plasma |
| Sample Volume | 25 μL |
| Extraction | Protein precipitation |
| Analytical Technique | UPLC-MS/MS |
| Column | Waters Acquity BEH C18 (2.1 × 50 mm, 1.7 μm) |
| Linear Range | 1 - 500 ng/mL |
| Gradient | 3-minute gradient of 10 mM ammonium acetate (pH 3.5) and acetonitrile |
| Application | Successfully applied to IV and oral PK studies in rats |
The logical flow of experiments to confirm and study this compound epimerization, based on isotopologue feeding studies and enzymatic assays, is as follows [1] [2]:
For a deeper understanding, here are the mechanistic details from recent studies.
The interconversion between the 3S (this compound) and 3R (isothis compound) isomers is not spontaneous but enzyme-catalyzed. The mechanism involves two key steps [1] [2]:
This pathway explains the presence of both 3S and 3R isomers in kratom and is a key consideration for biosynthesis experiments.
The stereochemistry at C-3 and C-20 is critical for biological activity. While the 3S epimer mitragynine is a partial μ-opioid receptor (MOR) agonist, its C-3 epimer speciociliatine is reported to be a more potent MOR agonist [5] [1]. Conversely, swapping the C-20 stereochemistry (as in speciogynine) can abolish MOR agonist activity [6]. This highlights the importance of rigorous stereochemical characterization in drug development projects.
| Parameter | Corynantheidine | 7-Hydroxymitragynine |
|---|---|---|
| Primary Functional Role | Functional μ-opioid receptor (MOR) antagonist [1] [2] | Potent partial agonist at μ-opioid receptor (MOR) [3] [4] [1] |
| Receptor Binding Affinity (Ki, nM) | MOR: 118 ± 11.8 nM [2] KOR: 1910 ± 45.0 nM [2] | MOR: 13.5 - 47 nM [4] [1] [5] DOR: 91 - 219 nM [4] [1] [5] KOR: 123 - 188 nM [4] [1] [5] | | In Vitro Functional Activity | Antagonizes morphine-induced effects [1] | G protein-biased agonist; does not recruit β-arrestin-2 [6] [4] [5] | | In Vivo Antinociception | Information missing | More potent than morphine [7] [4] | | Abuse Liability | Information missing | High; produces morphine cross-tolerance, elicits withdrawal signs, and is self-administered [7] [4] [5] | | Respiratory Effects | Information missing | Causes significant, naloxone-reversible respiratory depression [7] |
To ensure reproducibility for researchers, here are the methodologies from pivotal experiments cited in the table.
The divergent functional efficacy of these alkaloids translates into markedly different safety and abuse potential profiles, a critical consideration for drug development.
The following diagram illustrates the opposing actions of these two alkaloids at the μ-opioid receptor (MOR) and the subsequent intracellular signaling events.
This comparison reveals a clear functional dichotomy between this compound and 7-hydroxymitragynine. 7-Hydroxymitragynine is a potent, G-protein biased MOR agonist with significant abuse potential and dangerous side effects. In contrast, this compound acts as a MOR antagonist, suggesting a different and potentially modulating role in the overall effects of kratom.
| Receptor Type | Binding Affinity (Ki, nM) | Functional Activity / Efficacy | Experimental System |
|---|---|---|---|
| μ-Opioid (MOR) | 118 ± 11.8 (Human) [1] [2] | Partial Agonist (Emax ~37-74%) [2] | BRET / [[35S]]GTPγS assay [2] |
| 57.1 ± 8.3 (Mouse) [2] | Functional Antagonist [1] | Guinea pig ileum assay [1] | |
| κ-Opioid (KOR) | 1910 ± 45.0 (Human) [1] [2] | Not Reported / Weak | Radioligand binding [1] |
| α1D-Adrenergic | 41.7 ± 4.7 (Human) [1] [2] | Antagonized adrenaline effects [1] | In vivo (rabbit) [1] |
| 5-HT2B Serotonin | 14.8% displacement at 100 nM [3] | Not Activating (Inactive) [3] | Radioligand binding / Functional assay |
The quantitative data in the table above were generated using the following established methodologies:
Radioligand Competition Binding Assays [3]: This standard protocol determines a compound's affinity (Ki) for a receptor. Cell membranes expressing the human recombinant receptor are incubated with a known radioactively-labeled ligand and increasing concentrations of corynantheidine. The amount of this compound required to displace 50% of the radioactive ligand is used to calculate the Ki value, indicating binding affinity.
Functional Assays for Efficacy ([^35S]GTPγS Binding) [2]: This assay measures a compound's ability to activate a receptor. Membrane preparations are exposed to this compound in the presence of [[35S]]GTPγS, a non-hydrolyzable analog of GTP. Agonists stimulate receptor-coupled G proteins to exchange GDP for GTP, leading to an increase in bound [[35S]]GTPγS. The maximum effect (Emax) of this compound compared to a full agonist defines its efficacy as a partial agonist.
Bioluminescence Resonance Energy Transfer (BRET) Assay [3]: A live-cell assay used to study G-protein activation. The G protein subunit is tagged with a light-emitting enzyme (Luciferase), and a Gγ subunit is tagged with a fluorescent protein. If this compound activates the MOR, it causes the G protein subunits to dissociate, reducing energy transfer (BRET signal), which is quantified to measure efficacy.
Conformational Biosensor (Interferometry) [4]: A cell-free method to directly measure intrinsic efficacy. Purified MOR is immobilized and exposed to this compound and a biosensor (Nanobody-39) that only binds the active receptor state. The rate of biosensor binding directly reflects the ligand's ability to stabilize the active receptor conformation, independent of downstream signaling.
The following diagram illustrates the core cellular signaling pathway activated when an agonist like this compound binds to the MOR, a G-protein coupled receptor (GPCR). This provides context for its functional activity.
Partial Agonist Profile at MOR: this compound's key distinction is its partial agonism at the MOR [2]. It activates the receptor but with lower efficacy than full agonists like morphine, which may result in a ceiling effect for certain actions and potentially lower abuse liability [5].
Significant Non-Opioid Activity: Its high affinity for α1D-adrenergic receptors suggests adrenergic modulation contributes to its overall effects [1] [2]. This polypharmacology is crucial for understanding kratom's complex physiology, particularly its potential use in managing opioid withdrawal [1].
Research Implications: this compound's profile highlights the importance of studying minor alkaloids to fully understand kratom's overall effects. Its action as a functional opioid antagonist in some tissues suggests it may modulate the effects of other, more potent kratom alkaloids [1].
To contextualize the data in the tables, here are the methodologies used in the key studies cited.
A key shared feature of both alkaloids is their "biased" agonism at the MOR. Unlike traditional opioids like morphine, they activate the G-protein pathway without recruiting β-arrestin-2, which is associated with adverse effects like respiratory depression [4] [3] [1]. The following diagram illustrates this critical mechanism.
The absorption and metabolism of these compounds are key to their biological activity. The table below outlines the available pharmacokinetic data.
| Parameter | This compound | Speciociliatine |
|---|---|---|
| Metabolic Half-Life (in vitro) | Information missing from search results | Rapid in monkeys, rats, mice; slower in humans and dogs [3] |
| Primary Metabolizing Enzyme | CYP3A4 [2] | CYP3A4 [3] |
| Absolute Oral Bioavailability | ~50% (in rats) [5] | 20% (in rats) [3] |
| Brain Penetration | Detected in corpus callosum and hippocampus (rat brain) [5] | Information missing from search results |
The table below summarizes the available experimental data for corynantheidine's interaction with opioid receptors.
| Receptor | Species | Binding Affinity (Ki, nM) | Functional Activity | Assay Type | Source |
|---|---|---|---|---|---|
| μ-Opioid (MOR) | Human | 118 [1] | Partial Agonist [2] | Radioligand displacement & BRET/[35S]GTPγS [2] | Obeng et al. |
| μ-Opioid (MOR) | Mouse | 41.2 [2] | Partial Agonist [2] | Radioligand displacement & BRET/[35S]GTPγS [2] | Chakraborty et al. |
| κ-Opioid (KOR) | Human | 2680 [1] | Information Missing | Radioligand displacement [1] | Obeng et al. |
| δ-Opioid (DOR) | Human | 6300 [1] | Information Missing | Radioligand displacement [1] | Obeng et al. |
A key finding is the approximately 3-fold higher binding affinity for mouse MOR compared to human MOR in the available data [1] [2]. In functional assays, this compound acted as a partial agonist at both human and mouse MOR, meaning it activates the receptor but with lower efficacy than a full agonist [2]. One study also characterized it as a functional MOR antagonist in a guinea pig ileum assay, highlighting that its functional output can vary based on the experimental system and measurement type [1].
The key data for the human-mouse comparison comes from a study that used a consistent methodology for both species, allowing for a direct comparison [2].
The diagrams below illustrate this compound's action as a partial MOR agonist and the key experiments used to characterize it.
| Compound | MOR Binding Affinity (Kᵢ, nM) | DOR Binding Affinity (Kᵢ, nM) | KOR Binding Affinity (Kᵢ, nM) | Functional Activity at MOR |
|---|---|---|---|---|
| Corynantheidine | 118 [1] | Information Missing | 1910 [1] | Antagonist / Very Low-Efficacy Agonist [1] |
| Morphine | ~1 - 100 [2] | Low affinity [2] | Low affinity [2] | Full Agonist [2] |
| Mitragynine | 77.9 - 230 [3] [4] | 1011 [4] | 231 [4] | Antagonist / Very Low-Efficacy Agonist [3] |
| 7-Hydroxymitragynine | 37 - 709 [3] [4] | 91 [4] | 132 [4] | Partial Agonist [3] |
| Property | This compound | Traditional Opioids (e.g., Morphine) |
|---|---|---|
| Primary MOR Role | Antagonist / Very Weak Agonist [1] | Full Agonist [2] |
| Key Additional Targets | α1D-adrenergic receptor (Kᵢ = 41.7 nM) [1]; 5-HT₂A receptor (postulated) [5] | Primarily opioid receptors [2] |
| Signaling Bias | Information Missing | Balanced G-protein/β-arrestin agonist [6] |
| Reported Behavioral Effects | Limited data; postulated euphoric & sleep-supportive effects [5] | Potent analgesia, euphoria, respiratory depression, constipation [2] |
| Therapeutic Implication | Potential for mitigating opioid withdrawal [1] | Gold-standard for pain relief, but with significant side effects [2] |
The data in the tables above were derived from standard pharmacological assays:
Receptor Binding Affinity (Kᵢ values): This is typically measured using competitive radioligand binding assays [1] [3]. Cell membranes expressing a single human opioid receptor (MOR, DOR, or KOR) are incubated with a known radioactively-labeled antagonist (e.g., [³H]DAMGO for MOR) and increasing concentrations of the test compound (e.g., this compound). The concentration that displaces 50% of the radioactive ligand is the IC₅₀, which is then converted to the equilibrium inhibition constant (Kᵢ) using the Cheng-Prusoff equation, providing a measure of binding affinity [1].
Functional Efficacy ([³⁵S]GTPγS Assay): This assay measures the activation of the G-protein pathway, a primary downstream signaling event for opioid receptors [4] [3]. Cell membranes containing the receptor are incubated with the test compound and [³⁵S]GTPγS, a non-hydrolyzable analog of GTP. An agonist will stimulate the binding of [³⁵S]GTPγS to the G-protein. The resulting Emax (maximum efficacy) and EC₅₀ (potency) determine whether a compound is a full agonist, partial agonist, antagonist, or has no activity compared to a reference standard [3].
The following diagram illustrates the complex and distinct mechanisms of action of this compound based on current research.
This compound's potential value in drug development lies in this unique multi-receptor profile. Its MOR antagonism/very weak agonism, combined with adrenergic receptor blockade, presents a plausible mechanism for its hypothesized ability to alleviate opioid withdrawal symptoms, which involve both systems [1]. This contrasts with traditional opioids that primarily drive strong agonism at MOR.
For a research audience, it is critical to note the significant unknowns:
The following tables consolidate the quantitative experimental data for mitragynine pseudoindoxyl and relevant comparator compounds.
Table 1: Receptor Binding Affinity (Ki, nM) & Functional Activity [1] [2]
| Compound | MOR Affinity (Ki, nM) | DOR Affinity (Ki, nM) | KOR Affinity (Ki, nM) | Primary Functional Activity |
|---|---|---|---|---|
| Mitragynine Pseudoindoxyl | 0.8 ± 0.2 (mouse) | 3.0 ± 1.3 (mouse) | 24 ± 0.9 (mouse) | Mu Opioid Receptor (MOR) Agonist / Delta Opioid Receptor (DOR) Antagonist [1] [2] |
| Mitragynine | 230 ± 47 (mouse) | 1011 ± 49 (mouse) | 231 ± 21 (mouse) | Partial MOR Agonist |
| 7-Hydroxymitragynine | 37 ± 4 (mouse) | 91 ± 8 (mouse) | 132 ± 7 (mouse) | MOR Agonist |
| Morphine | Comparable to 3 (MOR) | N/A | N/A | Full MOR Agonist |
Table 2: In Vivo Pharmacological Outcomes (Mouse Models) [1]
| Pharmacological Effect | Mitragynine Pseudoindoxyl | Morphine (Comparator) |
|---|---|---|
| Analgesic Potency (sc) | ED₅₀ ≈ 0.76 mg/kg | Reference compound |
| Respiratory Depression | Limited | Significant |
| Constipation | Limited | Significant |
| Tolerance Development | Slower than morphine | Rapid |
| Physical Dependence | Limited | Significant |
| Conditioned Place Preference/Aversion | No reward or aversion | Produces reward |
To ensure reproducibility, here are the detailed methodologies for the key experiments cited in the tables.
Radioligand Binding Assays [1]
[³⁵S]GTPγS Functional Assay [1]
β-Arrestin-2 Recruitment Assay (BRET) [1] [3]
In Vivo Antinociception & Side Effect Profiling [1]
The unique therapeutic profile of mitragynine pseudoindoxyl is attributed to its G protein-biased agonism at the MOR. The diagram below illustrates this key signaling concept and the primary experimental workflow used to characterize it.
The data indicates that mitragynine pseudoindoxyl is not a broad category but a specific lead compound with a highly desirable profile.